3-Chloro-5-(2-methoxyethoxy)pyridazine
Description
3-Chloro-5-(2-methoxyethoxy)pyridazine (CAS: 943026-40-2) is a pyridazine derivative with the molecular formula C₇H₉ClN₂O₂ and a molecular weight of 172.57 g/mol . The compound features a pyridazine core substituted at the 3-position with a chlorine atom and at the 5-position with a 2-methoxyethoxy group. This ether-linked substituent enhances solubility in polar solvents, making it advantageous for applications in synthetic chemistry and materials science.
Key safety data indicate hazards such as skin/eye irritation (H315, H320) and respiratory irritation (H335), necessitating precautions like protective equipment and proper ventilation during handling . Its synthesis typically involves nucleophilic substitution reactions, as evidenced by methods used for analogous pyridazine derivatives (e.g., alkylation with halides under basic conditions) .
Properties
IUPAC Name |
3-chloro-5-(2-methoxyethoxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-11-2-3-12-6-4-7(8)10-9-5-6/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFHQRGXWWJZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=NN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744949 | |
| Record name | 3-Chloro-5-(2-methoxyethoxy)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256038-18-2 | |
| Record name | 3-Chloro-5-(2-methoxyethoxy)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-methoxyethoxy)pyridazine typically involves the reaction of 3,5-dichloropyridazine with 2-methoxyethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the chlorine atom with the 2-methoxyethoxy group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2-methoxyethoxy)pyridazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate, sodium methoxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridazine .
Scientific Research Applications
3-Chloro-5-(2-methoxyethoxy)pyridazine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor antagonists.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-methoxyethoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations :
- The 2-methoxyethoxy group in the target compound provides enhanced solubility in polar solvents compared to aryl (e.g., 4-fluorophenyl) or alkylamine (e.g., pyrrolidinyl) substituents .
- Trifluoromethyl and cyclopropylmethoxy substituents introduce steric and electronic effects, altering reactivity in cross-coupling or polymerization reactions .
Biological Activity
3-Chloro-5-(2-methoxyethoxy)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core with a chlorine atom at the 3-position and a methoxyethoxy group at the 5-position. Its chemical formula is and it has distinct physicochemical properties that influence its biological interactions.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Prostaglandin E2 : Related compounds have shown the ability to inhibit prostaglandin E2 synthesis, which plays a critical role in inflammation and pain pathways.
- Interleukin Activity Modulation : Some derivatives have been noted for their capacity to modulate interleukin activity, suggesting potential anti-inflammatory properties.
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, as evidenced by cytotoxicity assays against various cancer cell lines .
Cytotoxicity Assays
In vitro studies have evaluated the cytotoxic effects of this compound on different cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| Colon Adenocarcinoma (LoVo) | >200 | Low toxicity observed |
| Ovarian Carcinoma (SK-OV-3) | Moderate | Dose-dependent cytotoxicity noted |
| Breast Adenocarcinoma (MCF-7) | Low | Significant cytotoxic effects observed |
These findings indicate that while the compound exhibits varying degrees of toxicity across different cancer cell lines, it may be particularly effective against certain types.
Comparative Studies
Comparative studies with established chemotherapeutic agents such as cisplatin and doxorubicin reveal that this compound shows promise as an adjunctive treatment in cancer therapy. For instance, it was found to enhance the cytotoxic effects of these drugs in combination assays .
Case Studies
- Antitumor Activity : A study conducted on several pyridazine derivatives, including this compound, demonstrated significant antitumor activity against human adenocarcinoma cell lines. The results indicated that this compound could potentially serve as a lead structure for developing new anticancer agents .
- Anti-inflammatory Potential : Another investigation highlighted the anti-inflammatory potential of related compounds by assessing their ability to inhibit cytokine release in vitro. The results suggested that modifications to the pyridazine structure could enhance anti-inflammatory efficacy.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how variations in the chemical structure affect biological activity could lead to more potent derivatives.
- Mechanistic Studies : Detailed studies on the molecular mechanisms by which this compound exerts its effects are essential for understanding its therapeutic potential.
- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing the efficacy and safety of this compound in living organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
